Thalidomide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C

Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.

Very soluble in dioxane, pyridine

2.55e+00 g/L

Synonyms

Canonical SMILES

Unveiling the Mechanism of Action

Despite its effectiveness in treating specific conditions, the exact mechanism of action for thalidomide remains under investigation. Researchers believe it disrupts the body's protein degradation pathway, targeting specific proteins crucial for various cellular processes []. Studies utilizing zebrafish embryos, with their transparent bodies allowing for observation of development, have shown thalidomide affecting fin and ear development, potentially through similar pathways as human limb and ear formation []. Elucidating the precise mechanism paves the way for the development of safer and more targeted therapies based on thalidomide's core function.

Re-emergence in Cancer Treatment

One of the most significant research areas for thalidomide is its use in cancer treatment. Studies have shown its efficacy in treating multiple myeloma, a blood cancer affecting plasma cells []. Thalidomide's anti-angiogenic properties, meaning it inhibits the formation of new blood vessels that tumors rely on for growth, contribute to its effectiveness []. Research is ongoing to explore its potential in treating other cancers and understand how it interacts with existing cancer therapies.

Exploring Applications Beyond Cancers

Thalidomide's research applications extend beyond oncology. Studies suggest its immunomodulatory effects, meaning it can regulate the immune system, might benefit patients with autoimmune diseases like Crohn's disease []. Additionally, its anti-inflammatory properties are being investigated for their potential role in treating chronic inflammatory conditions like psoriasis and graft-versus-host disease (GVHD), a complication that can arise after stem cell transplants [].

Thalidomide is an orally administered medication used to treat various conditions, including multiple myeloma (a cancer of the blood), leprosy, and graft-versus-host disease (GVHD) []. Originally marketed in West Germany in 1957 as a sedative, it was widely prescribed, even for pregnant women experiencing morning sickness []. However, its use during pregnancy resulted in thousands of babies born with severe birth defects, primarily phocomelia (malformed limbs). This tragedy exposed significant gaps in drug safety testing and led to stricter regulations [].

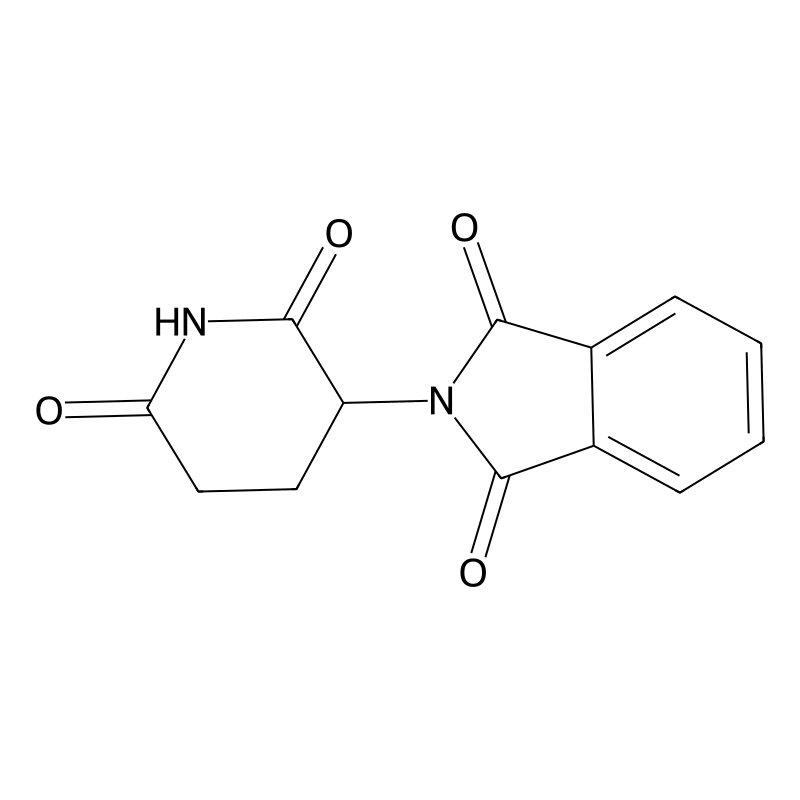

Molecular Structure Analysis

Thalidomide belongs to the class of compounds called glutarimide derivatives. Its structure features a glutarimide ring (a five-membered cyclic structure with nitrogen and oxygen atoms) linked to a phthalimide group (another cyclic structure with an attached benzene ring) []. The presence of these two rings and the specific arrangement of atoms are crucial for its biological activity, although the exact mechanism of action remains under investigation [].

Chemical Reactions Analysis

The exact synthesis of Thalidomide is a proprietary process, but scientific literature describes several methods for its production. One common method involves the condensation of phthalic anhydride and glutamic acid derivatives []. Thalidomide is relatively stable under most conditions but undergoes hydrolysis (breakdown by water) in strong acidic or basic environments []. Its teratogenic effects are believed to involve its conversion to a more potent teratogenic metabolite within the body [].

Physical And Chemical Properties Analysis

The precise mechanism of action for Thalidomide's therapeutic effects is not fully understood. However, research suggests it might modulate the immune system by inhibiting the production of inflammatory molecules and promoting the growth of regulatory T cells []. In multiple myeloma, it may also directly target and suppress cancer cell growth [].

Thalidomide is a potent teratogen, posing an extreme risk of severe birth defects if taken during pregnancy. It can also cause other serious side effects like blood clots, nerve damage, and birth complications like low birth weight []. Due to these risks, Thalidomide is only available through restricted distribution programs with strict monitoring protocols to prevent use in pregnancy [].

The synthesis of thalidomide has evolved since its initial discovery. The original method involved treating L-glutamic acid with N-carbethoxyphthalimide, yielding low yields of thalidomide. Modern techniques have improved this process significantly:

- Two-Step Synthesis: A more efficient method uses L-glutamine and carbonyldiimidazole to yield thalidomide with an 85-93% yield and 99% purity.

- Direct Reaction: Recent reports suggest that phthalic anhydride can react directly with L-glutamine under reflux conditions to produce thalidomide .

Thalidomide has been repurposed for various medical applications despite its notorious history:

- Cancer Treatment: Primarily used in treating multiple myeloma and certain types of leprosy.

- Anti-Inflammatory: It has shown efficacy in treating conditions like erythema nodosum leprosum.

- Research Tool: Thalidomide derivatives are being explored for their potential in proteolysis-targeting chimera technology (PROTACs) for targeted protein degradation .

Studies examining the interactions of thalidomide reveal its complex behavior in biological systems:

- Chiral Inversion: Research shows that both enantiomers can interconvert in vivo, complicating therapeutic applications.

- Binding Affinity: The (S)-enantiomer exhibits a significantly higher binding affinity to cereblon compared to the (R)-enantiomer, which is crucial for understanding its teratogenicity and therapeutic effects .

Thalidomide belongs to a class of compounds known for their chiral properties and biological activity. Here are some similar compounds:

| Compound Name | Structure Type | Primary Use | Teratogenicity |

|---|---|---|---|

| Lenalidomide | Analog of Thalidomide | Multiple myeloma treatment | Lower risk |

| Pomalidomide | Analog of Thalidomide | Multiple myeloma treatment | Lower risk |

| Isotretinoin | Retinoid | Acne treatment | Yes (with caution) |

| Methotrexate | Antimetabolite | Cancer treatment | Yes (with caution) |

Unique Characteristics- Chirality: Thalidomide's unique chiral inversion mechanism distinguishes it from other compounds.

- Dual Activity: Unlike many similar compounds that have either therapeutic or teratogenic effects, thalidomide's dual nature necessitates careful management in clinical settings.

Thalidomide remains a significant subject of study due to its complex history and ongoing therapeutic potential, particularly in oncology and immunology. Its unique properties continue to inspire research into safer derivatives and novel applications in modern medicine .

Thalidomide possesses the molecular formula C₁₃H₁₀N₂O₄, representing a compact heterocyclic structure with a molecular weight of 258.23 grams per mole [1] [2]. The compound exhibits a monoisotopic mass of 258.064 grams per mole, reflecting its precise atomic composition [3]. This molecular framework encompasses thirteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms, arranged in a distinctive bicyclic architecture that defines its unique chemical and biological properties.

The compound is officially registered under Chemical Abstracts Service number 50-35-1 and maintains PubChem Compound Identifier 5426 [2] [4]. According to International Union of Pure and Applied Chemistry nomenclature conventions, thalidomide is systematically named as 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione [5] [6]. This nomenclature precisely describes the structural connectivity between the two major ring systems that comprise the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₄ | Multiple sources |

| Molecular Weight (g/mol) | 258.23 | PubChem/Cell Signaling |

| Monoisotopic Mass (g/mol) | 258.064 | T3DB |

| CAS Registry Number | 50-35-1 | Multiple sources |

| PubChem CID | 5426 | PubChem |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | IUPAC Database |

Constitutional Structural Elements

Glutarimide Ring System

The glutarimide ring constitutes a fundamental structural component of thalidomide, consisting of a six-membered heterocyclic system derived from piperidine-2,6-dione [7] [8]. This ring system contains two carbonyl groups positioned at the 2 and 6 positions, creating a symmetric dicarboximide structure that is essential for the molecule's biological activity [9]. The glutarimide moiety demonstrates significant conformational flexibility, typically adopting a half-chair conformation in crystalline structures [10].

The glutarimide ring harbors the molecule's single chiral center at the C3 carbon position, which creates the stereochemical foundation for thalidomide's enantiomeric behavior [11] [12]. This asymmetric carbon center is responsible for the existence of both (R)- and (S)-enantiomers, with the (S)-enantiomer demonstrating approximately ten-fold stronger binding affinity to the target protein cereblon compared to the (R)-isomer [11] [13]. The nitrogen atom within this ring system bears a hydrogen atom that participates in crucial intermolecular hydrogen bonding interactions [10].

Phthaloyl Ring System

The phthaloyl ring system, more precisely termed the phthalimide ring, represents the second major structural element of thalidomide [7] [14]. This component consists of a fused benzene ring connected to a five-membered imide ring, creating a planar aromatic system that contributes significantly to the molecule's overall rigidity [15]. The phthalimide ring exhibits essential planarity with maximum deviations from the least-squares plane typically not exceeding 0.048 Ångstroms [15].

The aromatic character of the benzene portion provides opportunities for π-π stacking interactions in crystalline environments, with typical interplanar distances of approximately 3.53 Ångstroms observed between opposing phthalimide rings [16]. The carbonyl groups within the phthalimide system serve as hydrogen bond acceptors and contribute to the molecule's overall electrophilic character [17]. This ring system is considered crucial for both the therapeutic and teratogenic properties of thalidomide [18].

Linkage Chemistry Between Ring Systems

The connection between the glutarimide and phthalimide ring systems occurs through a single nitrogen-carbon bond, specifically linking the nitrogen atom of the phthalimide system to the C3 carbon of the glutarimide ring [7] [18]. This central linkage exhibits equatorial character with respect to the glutarimide ring conformation, positioning the phthalimide system in a sterically favorable orientation [10].

The rotational freedom around this N-C bond permits significant conformational flexibility, resulting in the characteristic twisted molecular architecture where the two ring systems are oriented at substantial dihedral angles relative to each other [19] [10]. This linkage is chemically stable under normal physiological conditions but allows for the dynamic conformational changes that are essential for the molecule's biological interactions [18].

| Structural Component | Description | Chemical Formula |

|---|---|---|

| Glutarimide Ring | Six-membered piperidine-2,6-dione ring | C₅H₇NO₂ moiety |

| Phthalimide Ring (Phthaloyl) | Fused benzene-imide ring system | C₈H₃NO₂ moiety |

| Central Linkage | N-C bond connecting ring systems | Single N-C bond |

| Chiral Center | C3 carbon of glutarimide ring | Asymmetric carbon |

| Ring System Count | Two heterocyclic rings | C₁₃H₁₀N₂O₄ |

| Functional Groups | Two imide groups, four carbonyl groups | Multiple C=O, N-H groups |

Three-Dimensional Molecular Architecture

The three-dimensional structure of thalidomide is characterized by a distinctive twisted conformation resulting from the relative orientation of its constituent ring systems [19] [10]. Crystallographic analysis reveals that the glutarimide and phthalimide moieties are oriented at a dihedral angle of approximately 81.3 degrees, creating a non-planar molecular architecture that is fundamental to its biological activity [19] [10]. This substantial twist between the ring planes prevents the molecule from adopting a completely flat conformation, instead producing a three-dimensional shape that is crucial for specific protein-binding interactions.

The glutarimide ring adopts a half-chair conformation, which represents an intermediate between chair and boat conformations commonly observed in six-membered rings [10]. This conformation places the chiral C3 carbon in an optimal position for intermolecular interactions while maintaining reasonable bond angles and minimizing steric strain [12]. The central N-C bond connecting the two ring systems exhibits equatorial character, which stabilizes the overall molecular conformation and contributes to the observed dihedral angle between the ring planes.

Hydrogen bonding plays a crucial role in defining the molecular architecture, particularly in crystalline environments where molecules associate through N-H···O contacts with distances of approximately 2.928 Ångstroms [10]. These interactions typically occur between glutarimide residues of adjacent molecules, forming centrosymmetrically related dimers that are fundamental structural units in the solid state. The phthalimide ring system maintains essential planarity, serving as a rigid framework that constrains the overall molecular flexibility.

Recent temperature-dependent crystallographic studies have revealed that the molecular architecture exhibits dynamic behavior, with both enantiomeric and racemic crystals showing distinct thermal expansion patterns [20]. In enantiomeric crystals, asymmetric homochiral dimers demonstrate temperature-dependent changes in intramolecular dihedral angles, while racemic crystals with symmetric heterochiral dimers maintain more uniform structural responses to temperature variations [21] [20].

| Structural Parameter | Value/Description | Reference/Method |

|---|---|---|

| Glutarimide-Phthalimide Dihedral Angle | 81.3° (experimental), 83.52° (derivative) | X-ray crystallography |

| Glutarimide Ring Conformation | Half-chair conformation | Crystal structure analysis |

| Phthalimide Ring Planarity | Essentially planar with slight deviation | Crystallographic data |

| Central N-C Bond Character | Equatorial orientation | Structural determination |

| Overall Molecular Shape | Twisted, non-planar overall structure | Multiple studies |

| Hydrogen Bonding Pattern | N-H···O contacts at 2.928 Å | Hydrogen bond analysis |

Functional Group Analysis and Reactivity Centers

Thalidomide contains multiple functional groups that collectively determine its chemical reactivity and biological activity [17] [4]. The molecule features two distinct imide functional groups: a primary imide within the glutarimide ring system and a secondary imide as part of the phthalimide structure [6]. These imide groups contribute four carbonyl functions to the overall structure, creating multiple sites for electrophilic interactions and hydrogen bonding [17].

The primary imide functionality within the glutarimide ring serves as both a hydrogen bond donor through its N-H group and as a site for potential racemization under physiological conditions [22]. The nitrogen atom in this position exhibits a pKa value of approximately 9, making it capable of deprotonation under basic conditions [4]. This acidic hydrogen is crucial for the formation of intermolecular hydrogen bonds that stabilize crystalline structures and may influence biological interactions [11] [12].

The secondary imide within the phthalimide system provides additional carbonyl groups that function as hydrogen bond acceptors and contribute to the molecule's electron-withdrawing character [17]. The planar nature of the phthalimide ring system enables π-π stacking interactions with aromatic systems, which may be relevant for protein binding and crystal packing arrangements [16]. The aromatic benzene ring within the phthalimide system contributes to the molecule's overall hydrophobicity and provides additional sites for non-covalent interactions.

Thalidomide (3-(N-phthalimido)glutarimide) possesses one chiral center located at the carbon-3 position of the glutarimide ring [1] [2]. This chiral carbon atom is bonded to a nitrogen atom in the middle of the molecule, creating the stereochemical foundation for the compound's two enantiomeric forms [3]. The chiral center is characterized by tetrahedral geometry with four different substituents: the phthalimide group, the glutarimide ring carbons, hydrogen, and the nitrogen of the glutarimide ring [4].

The stereochemical environment of the chiral center is stabilized by the five-membered glutarimide ring, which adopts different conformations depending on the enantiomer [5]. The carbon atoms C1-3, C5, and C6 of the glutarimide ring maintain an in-plane arrangement due to the sp2 configuration of the two carbonyl carbon atoms (C2 and C6) with amido π-electron resonance [6]. This planar arrangement forces ring puckering to occur predominantly at the C4 carbon atom, which directly influences the stereochemical stability of the chiral center [2].

Structural analysis reveals that the chiral center's stability is compromised under physiological conditions due to the presence of an exchangeable hydrogen atom at the C3 position [7]. This hydrogen can be abstracted by various catalysts, leading to the formation of a planar carbanion intermediate that allows for enantiomeric interconversion [8]. The electronic environment surrounding the chiral center is influenced by the electron-withdrawing effects of the adjacent carbonyl groups, making the C3 hydrogen more acidic and prone to abstraction [7].

R and S Enantiomeric Configurations

The absolute configuration of thalidomide enantiomers is determined using the Cahn-Ingold-Prelog priority rules [9]. The (R)-(+)-thalidomide enantiomer exhibits dextrorotatory optical activity, while the (S)-(-)-thalidomide enantiomer displays levorotatory optical activity [1] [10]. The assignment of R and S configurations is based on the spatial arrangement of the four substituents around the chiral carbon atom when viewed according to the established priority sequence [3].

Conformational analysis shows that the two enantiomers adopt distinctly different three-dimensional structures when bound to their primary target, cereblon (CRBN) [2]. The (S)-enantiomer maintains a relaxed C4-endo puckered conformation of the glutarimide ring, which closely resembles the structure observed in the isolated free form of thalidomide [5]. This conformation minimizes conformational energy by allowing the N-C bond at the chiral C3 atom to orient in a stable equatorial position [6].

In contrast, the (R)-enantiomer exhibits a highly distorted structure characterized by a twisted glutarimide ring conformation [5]. This distortion affects both the degree of ring puckering and the relative orientation of the phthalimide and glutarimide subunits [4]. The structural differences between the enantiomers result in significant variations in their binding affinity to the target protein, with the (S)-enantiomer demonstrating approximately 10-fold stronger binding to CRBN compared to the (R)-enantiomer [2] [11].

Spectroscopic characterization using microwave spectroscopy has revealed that the isolated thalidomide molecule adopts two stable conformers: equatorial and axial forms corresponding to different bent conformations of the glutarimide moiety [4]. Only the most stable equatorial conformer has been detected in gas-phase studies, providing reference structural data for comparison with protein-bound forms [5].

Stereochemical Stability and Racemization Kinetics

Thalidomide exhibits limited stereochemical stability under physiological conditions, undergoing rapid enantiomeric interconversion both in vitro and in vivo [1] [7]. The racemization kinetics have been extensively studied, revealing mean rate constants of 0.30 h⁻¹ for (R) to (S) conversion and 0.31 h⁻¹ for (S) to (R) conversion in human blood at 37°C [1]. These rate constants correspond to half-lives of approximately 2.3 hours for each direction of interconversion [10].

In vivo studies demonstrate slightly different kinetics, with rate constants of 0.17 h⁻¹ for (R) to (S) inversion and 0.12 h⁻¹ for (S) to (R) inversion in human subjects [1]. The asymmetric interconversion rates result in the (R)-enantiomer predominating at equilibrium in physiological conditions [10]. The elimination kinetics also show stereoselectivity, with rate constants of 0.079 h⁻¹ for (R)-thalidomide and 0.24 h⁻¹ for (S)-thalidomide, indicating considerably faster elimination of the (S)-enantiomer [1].

Protein binding studies reveal differential binding affinities, with 55-56% protein binding for (R)-thalidomide and 65-66% binding for (S)-thalidomide [10] [12]. Serum albumin acts as a catalyst for chiral inversion but does not affect degradation rates, suggesting distinct mechanisms for these two processes [10]. The catalytic activity of albumin can be inhibited by various compounds including capric acid, acetylsalicylic acid, and physostigmine [1].

Environmental factors significantly influence racemization rates. Basic conditions dramatically accelerate interconversion, with hydroxide ions reducing the energy barrier for enantiomerization to approximately 24 kcal/mol [7]. Phosphate buffers also catalyze racemization, with the process being subject to both specific and general base catalysis [13]. Temperature effects are pronounced, with racemization rates increasing substantially at elevated temperatures [14].

Enantiomeric Interconversion Mechanisms

The molecular mechanism of thalidomide enantiomerization involves proton transfer from the chiral carbon center to an adjacent carbonyl oxygen atom, followed by isomerization and rotation of the glutarimide ring [7]. Density functional theory calculations have identified two primary interconversion pathways: one involving initial proton transfer followed by glutarimide ring rotation, and another where ring isomerization precedes proton transfer [8].

Energy barrier analysis reveals two critical activation energies: 73.29 kcal/mol for the proton transfer step and 23.59 kcal/mol for glutarimide ring rotation [7]. The proton transfer step represents the rate-limiting process in the interconversion mechanism. Water molecules play a crucial catalytic role, reducing the highest energy barrier to approximately 30 kcal/mol by facilitating proton transfer through hydrogen bonding networks [8].

Catalytic mechanisms involve both specific and general base catalysis. Basic amino acids such as arginine and lysine demonstrate superior catalytic potency compared to acidic and neutral amino acids [13]. The ability of human serum albumin to catalyze racemization is attributed to the presence of these basic amino acid residues rather than a single catalytic site on the protein [10].

Mechanistic differences exist between chiral inversion and hydrolysis processes. Chiral inversion occurs through electrophilic substitution involving specific and general base catalysis, while hydrolysis proceeds via nucleophilic substitution with additional nucleophilic catalysis [13]. This mechanistic distinction explains why albumin catalyzes inversion but has no effect on hydrolysis, as steric hindrance prevents the protein from participating in nucleophilic attack [10].

Comparative Binding Properties of Thalidomide Enantiomers

The binding affinity of thalidomide enantiomers to cereblon (CRBN) shows dramatic stereoselectivity, with the (S)-enantiomer exhibiting approximately 10-fold stronger binding compared to the (R)-enantiomer [2] [11]. This differential binding is confirmed through competitive binding assays using deuterium-substituted thalidomide enantiomers to prevent racemization during measurement [2].

Structural basis for the binding differences lies in the conformational preferences of the enantiomers when bound to the CRBN tri-tryptophan pocket [5]. The (S)-enantiomer adopts a relaxed glutarimide ring conformation that closely matches the protein's binding site geometry, while the (R)-enantiomer requires significant structural distortion to accommodate binding [2]. This distortion affects both the degree of ring puckering and the relative orientation of the phthalimide and glutarimide subunits [4].

Crystal structure analysis reveals that both enantiomers bind to the same tri-tryptophan pocket, but with different binding modes [2]. The phthalimide ring maintains a consistent 75-degree tilt against the glutarimide ring in both enantiomers, with carbonyl groups docking into specific grooves at the pocket entrance [11]. However, the (S)-enantiomer achieves this binding with minimal structural perturbation, while the (R)-enantiomer requires conformational strain [5].

Functional consequences of differential binding include enhanced auto-ubiquitylation inhibition by the (S)-enantiomer compared to the (R)-enantiomer in cell-based assays [2]. Teratogenic effects in zebrafish models demonstrate that the (S)-enantiomer induces greater developmental defects at concentrations where the (R)-enantiomer shows minimal effects [11]. At 200 μM concentration, (S)-thalidomide induced severe fin defects, while (R)-thalidomide resulted in no discernible severe defects [2].

Protein-drug interaction specificity is further demonstrated by the observation that racemic thalidomide bound to CRBN shows exclusive (S)-enantiomer binding in crystal structures, indicating preferential displacement of the (R)-enantiomer [2]. This thermodynamic selectivity supports the greater stability of the (S)-enantiomer-CRBN complex compared to the (R)-enantiomer complex [4].

Stereoselective Analysis Techniques

High-performance liquid chromatography remains the primary analytical technique for stereoselective separation of thalidomide enantiomers [1] [15]. Chiral stationary phases commonly employed include tribenzoyl cellulose, vancomycin, and various polysaccharide-based phases such as Chiralpak AD and Chiralcel OJ-H [16] [17]. The tribenzoyl cellulose column enables direct resolution of enantiomers without derivatization, achieving baseline separation with appropriate mobile phase conditions [1].

Mobile phase optimization typically involves polar organic solvents including methanol, acetonitrile, and alcohol mixtures [17]. Methanol-based mobile phases consistently deliver the most promising results across different stationary phases [18]. The Chiralcel OJ-H column with methanol represents the only tested condition capable of baseline separation of all investigated thalidomide-class drugs [17] [19].

Detection parameters commonly utilize UV wavelengths between 220-254 nm for optimal sensitivity [16] [15]. Internal standard methods employing compounds such as phenacetin or ornidazole provide improved quantitative accuracy [16] [20]. Limit of quantification values as low as 0.05 μg/mL have been achieved for both enantiomers using appropriate sample preparation techniques [15].

Sample preparation strategies for biological matrices require stabilization procedures to prevent racemization during analysis [15]. Acidification with citrate-phosphate buffer (pH 2.0) combined with storage at -80°C maintains chiral stability for extended periods [20]. Extraction procedures typically employ diethyl ether or direct deproteinization methods depending on the matrix complexity [15] [20].

Advanced analytical approaches include deuterium-substituted thalidomide standards to suppress optical isomer conversion during analysis [2]. Deuterated enantiomers demonstrate five-fold greater stability against racemization compared to non-deuterated forms [21]. Liquid chromatography-mass spectrometry coupling enables concentration determinations as low as 2 ng/mL in biological matrices [22].

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.33 (LogP)

log Kow = 0.33

0.3

Decomposition

Appearance

Melting Point

270 °C

Storage

UNII

GHS Hazard Statements

H302 (96.98%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (98.49%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Thalidomide BMS in combination with melphalan and prednisone as first line treatment of patients with untreated multiple myeloma, aged > /= 65 years or ineligible for high dose chemotherapy. Thalidomide BMS is prescribed and dispensed according to the Thalidomide Celgene Pregnancy Prevention Programme (see section 4. 4).

Thalidomide Lipomed in combination with melphalan and prednisone is indicated as first line treatment of patients with untreated multiple myeloma, aged � 65 years or ineligible for high dose chemotherapy. Thalidomide Lipomed is prescribed and dispensed in accordance with the Thalidomide Lipomed Pregnancy Prevention Programme (see section 4. 4).

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Thalomid

FDA Approval: Yes

Thalidomide is approved to be used with dexamethasone to treat: Multiple myeloma in patients who have just been diagnosed with the disease.

Thalidomide is only available as part of a special program called Thalomid REMS ( Risk Evaluation and Mitigation Strategies ). Thalidomide is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Thalomid in combination with dexamethasone is indicated for the treatment of patients with newly diagnosed multiple myeloma (MM). /Included in US product label/

Thalomid is indicated for the acute treatment of the cutaneous manifestations of moderate to severe erythema nodosum leprosum (ENL). /Included in US product label/

Thalomid is also indicated as maintenance therapy for prevention and suppression of the cutaneous manifestations of erythema nodosum leprosum (ENL) recurrence. /Included in US product label/

For more Therapeutic Uses (Complete) data for THALIDOMIDE (17 total), please visit the HSDB record page.

Pharmacology

Thalidomide is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. Thalidomide acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, thalidomide inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AX - Other immunosuppressants

L04AX02 - Thalidomide

Mechanism of Action

The sedative drug thalidomide ([+]-alpha-phthalimidoglutarimide), once abandoned for causing birth defects in humans, has found new therapeutic license in leprosy and other diseases, with renewed teratological consequences. Although the mechanism of teratogenesis and determinants of risk remain unclear, related teratogenic xenobiotics are bioactivated by embryonic prostaglandin H synthase (PHS) to a free-radical intermediates that produce reactive oxygen species (ROS), which cause oxidative damage to DNA and other cellular macromolecules. Similarly, thalidomide is bioactivated by horseradish peroxidase, and oxidizes DNA and glutathione, indicating free radical-mediated oxidative stress. Furthermore, thalidomide teratogenicity in rabbits is reduced by the PHS inhibitor acetylsalicylic acid, indicating PHS-catalyzed bioactivation. Here, we show in rabbits that thalidomide initiates embryonic DNA oxidation and teratogenicity, both of which are abolished by pre-treatment with the free radical spin trapping agent alpha-phenyl-N-t-butylnitrone (PBN). In contrast, in mice, a species resistant to thalidomide teratogenicity, thalidomide does not enhance DNA oxidation, even at a dose 300% higher than that used in rabbits, providing insight into an embryonic determinant of species-dependent susceptibility. In addition to their therapeutic implications, these results constitute direct evidence that the teratogenicity of thalidomide may involve free radical-mediated oxidative damage to embryonic cellular macromolecules.

The glutamic acid derivative thalidomide is a transcriptional inhibitor of TNF-alpha but is also known to affect human blood vessels, which may underlie its teratogenicity. Thalidomide has been used in the treatment of refractory Crohn's disease (CD), but the therapeutic mechanism is not defined. We examined the effect of thalidomide on primary cultures of human intestinal microvascular endothelial cells (HIMEC), the relevant endothelial cell population in inflammatory bowel disease (IBD), to determine its effect on endothelial activation, leukocyte interaction, and VEGF-induced angiogenesis. HIMEC cultures were pretreated with thalidomide before activation with either TNF-alpha/LPS or VEGF. A low-shear-stress flow adhesion assay with either U-937 or whole blood was used to assess HIMEC activation following TNF-alpha/LPS, and a Wright's stain identified adherent leukocytes. Expression of cell adhesion molecules (E-selectin, intercellular adhesion molecule-1, vascular cell adhesion molecule-1) was assessed using radioimmunoassay. Effects of thalidomide on NF-kappaB activation, cyclooxygenase (COX)-2, and inducible nitric oxide synthase (iNOS) expression in TNF-alpha/LPS-activated HIMEC were determined by RT-PCR and Western blotting. Thalidomide blocked adhesion of both U-937 and whole blood leukocytes by 50% in HIMEC, inhibiting binding of all classes of leukocytes. Thalidomide also blocked NF-kappaB and cell adhesion molecule expression in HIMEC. In marked contrast, thalidomide did not affect either iNOS or COX-2 expression, two key molecules that play a role in the downregulation of HIMEC activation. VEGF-induced HIMEC transmigration, growth, proliferation, tube formation, and Akt phosphorylation were significantly inhibited by thalidomide. In summary, thalidomide exerted a potent effect on HIMEC growth and activation, suggesting that it may also function via an endothelial mechanism in the treatment of CD.

Thalidomide has been shown to have species metabolic dependent antiangiogenic activity in vitro and in vivo, suggesting its potential in treating human angiogenesis dependent pathologies such as solid tumors. ... Thalidomide treated LNCaP /prostate/ cells demonstrated an incr prostate specific antigen/cell levels at all concn tested compared to untreated control cells. Thalidomide demonstrated a cytostatic effect in LNCaP cells but had no appreciable effect on PC-3 cell viability compared to untreated control cells. Comparison of cDNA expression arrays hybridized with thalidomide treated LNCaP cDNA probes suggests that thalidomide may up or down regulate expression of angiogenesis related genes, ie. vitronectin, but these differential effects require further verification. Thalidomide over a range of doses has demonstrated nontoxic, cytostatic activity in LNCaP cells and significant up regulation of LNCaP cell prostate specific antigen secretion in vitro. ... Preliminary data from cDNA nucleic acid arrays of thalidomide treated LNCaP cells suggest that thalidomide up regulates a potential angiogenic modulatory protein, the vitronectin precursor, which may eventually link thalidomide's antiangiogenic activity with modulation of antiogenic vascular pathways.

Thalidomide was initially used as a sedative during pregnancy but was withdrawn from the market due to its teratogenic effects. In vitro studies have shown that thalidomide inhibits tumour necrosis factor alpha (TNF-alpha) mRNA expression and protein production by mitogen-stimulated macrophages and activated T cells. Even at the highest concentration (10-1 mM) tested, however, TNF-alpha levels are inhibited only partially and the mechanism of action is unknown. In the present investigations, we have examined the influence of thalidomide on nuclear levels of NF-kappa B in human peripheral blood mononuclear cells (PBMC) following activation with mitogen or phorbol myristate acetate (PMA)/ionophore. Dexamethasone was used as a positive control due to its well-characterised mechanism of action and NF-kappa B-mediated effects on TNF-alpha expression. PBMC from healthy human volunteers were stimulated optimally with phytohemagglutinin (PHA) or PMA/ionophore in the presence of 10(-1)-10(-5) mM thalidomide or dexamethasone, concentrations that displayed a range of inhibitory effects on TNF-alpha production. Cells were harvested at varying time points and nuclear extracts prepared. Nuclear levels of NF-kappa B were measured using electrophoretic mobility shift assays (EMSA) with a radiolabelled DNA probe specific for NF-kappa B. Results were analysed using optical densitometry. Nuclear levels of NF-kappa B were found to be unaffected by thalidomide at all concentrations tested, including concentrations (10(-1)-10(-3) mM) that exhibited significant inhibition of TNF-alpha protein and mRNA expression. In concurrent experiments, dexamethasone was found to reduce NF-kappa B expression in a dose-dependent manner with maximal inhibition at the highest dose tested (10(-1) mM). TNF-alpha gene expression is controlled by at least three separate transcription factors that are involved in binding to the promoter region. These observations suggest that thalidomide does not act directly on NF-kappa B and therefore inhibits TNF-alpha production through another independent mechanism.

For more Mechanism of Action (Complete) data for THALIDOMIDE (15 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Cytokines

Tumor necrosis factors

TNF (TNFA, TNFSF2) [HSA:7124] [KO:K03156]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

841-67-8

2614-06-4

Absorption Distribution and Excretion

Thalidomide is primarily excreted in urine as hydrolytic metabolites since less than 1% of the parent form is detected in the urine. Fecal excretion of thalidomide is minimal.

The volume of distribution of thalidomide is difficult to determine due to spontaneous hydrolysis and chiral inversion, but it is estimated to be 70-120 L.

The oral clearance of thalidomide is 10.50 ± 2.10 L/h.

... Thalidomide given orally to rats was poorly absorbed.

In animal studies, high concentrations of thalidomide were found in the gastrointestinal tract, liver, and kidney; and lower concentrations were found in the muscle, brain, and adipose tissue. Thalidomide crosses the placenta. It is not known whether thalidomide is present in the ejaculate of males.

Thalidomide has a renal clearance of 1.15 mL per minute; less than 0.7% of the total dose is excreted unchanged.

... The present study determined the bioequivalence and pharmacokinetics of ... commercial and clinical trial thalidomide formulations and the Brazillian Tortuga formulation in an open label, single dose, three-way crossover design. ... The terminal rate constant for the Tortuga formulation was significantly less, giving rise to a terminal half-life of 15 hr compared to about 5-6 hr in the /Commercial/ formulations. ... Extent of absorption, as measured by AUC0-infinity was approx equal for all three formulations. Terminal half-life for Tortuga was two to three times longer than compared to the /commercial/ formulations and is clear evidence for absorption rate limitations. The two ... /commercial/ formulations showed similar pharmacokinetic parameters with profiles that were best described by one compartment model with first order absorption and elimination. ...

For more Absorption, Distribution and Excretion (Complete) data for THALIDOMIDE (20 total), please visit the HSDB record page.

Metabolism Metabolites

Studies on thalidomide metabolism in humans have not been done. In animals, nonenzymatic hydrolytic cleavage appears to be the main pathway of degradation, producing seven major and at least five minor hydrolysis products. Thalidomide may be metabolized hepatically by the enzymes of the cytochrome p450 enzyme system. Thalidomide does not appear to induce or inhibit its own metabolism. However, it may interfere with enzyme induction caused by other compounds. The end product of metabolism, phthalic acid, is excreted as a glycine conjugate.

The chiral inversion and hydrolysis of thalidomide and the catalysis by bases and human serum albumin were investigated by /utilizing/ a stereoselective HPLC assay. Chiral inversion was catalyzed by albumin, hydroxyl ions, phosphate and amino acids. Basic amino acids (arginine and lysine) had a superior potency in catalyzing chiral inversion compared to acid and neutral ones. The chiral inversion of thalidomide is thus subject to specific and general base catalysis and it is suggested that the ability of HSA to catalyze the reaction is due to basic groups of the amino acids arginine and lysine and not to a single catalytic site on the macromolecule. The hydrolysis of thalidomide was also base catalyzed. ... Albumin had no effect on hydrolysis and there was no difference between the catalytic potencies of acidic, neutral and base amino acids. ... Chiral inversion is deduced to occur by electrophilic substitution involving specific and general base catalysis, whereas hydrolysis is thought to occur by nucleophilic substitution involving specific and general base as well as nucleophilic catalysis. As nucleophilic attack is sensitive to steric properties of the catalyst, steric hindrance might be the reason albumin is not able to catalyze hydrolysis. (1)H NMR experiments revealed that the three teratogenic metabolites of thalidomide, in sharp contrast to the drug itself had complete chiral stability. This leads to the speculation that, were some enantioselectivity to exist in the teratogenicity of thalidomide, it could result from fast hydrolysis to chirally stable teratogenic metabolites.

Thalidomide has been shown to be an inhibitor of angiogenesis in a rabbit cornea micropocket model; however, it has failed to demonstrate this activity in other models. These results suggest that the anti-angiogenic effects of thalidomide may only be observed following metabolic activation of the compound. This activation process may be species specific, similar to the teratogenic properties associated with thalidomide. Using a rat aorta model and human aortic endothelial cells, we co-incubated thalidomide in the presence of either human, rabbit, or rat liver microsomes. These experiments demonstrated that thalidomide inhibited microvessel formation from rat aortas and slowed human aortic endothelial cell proliferation in the presence of human or rabbit microsomes, but not in the presence of rat microsomes. In the absence of microsomes, thalidomide had no effect on either microvessel formation or cell proliferation, thus demonstrating that a metabolite of thalidomide is responsible for its anti-angiogenic effects and that this metabolite can be formed in both humans and rabbits, but not in rodents. /There are five primary metabolites of thalidomide [4-OH-thalidomide, 3-OH-thalidomide, 39-OH-thalidomide, 49-OH-thalidomide, and 59-OH-thalidomide], and the antiangiogenic property could be the result of either of these compounds, or of an intermediate. Also, thalidomide undergoes rapid spontaneous hydrolysis in aqueous solutions at a pH of 6.0 or greater to form three primary products [4-phthalimidoglutaramic acid, 2-phthalimidoglutaramic acid, and a-(o-carboxybenzamido) glutarimide] and eight minor products. Furthermore, each of the five metabolites of the parent compound undergoes similar hydrolysis./

Three CD-1 mice were dosed orally with 3000 mg/kg thalidomide in 1% carboxymethylcellulose daily for three days and plasma samples were obtained 2, 4 and 6 hours postdose on the third day. Extracts of mouse plasma from thalidomide treated mice contained at least four components that absorbed at 230 nm, not observed in control plasma extracts. The first two components did not match any standards and may represent other metabolites, possibly hydrolysis products of thalidomide. The second pair of components closely matched standards for 4-hydroxythhalidomide and thalidomide respectively.

For more Metabolism/Metabolites (Complete) data for THALIDOMIDE (7 total), please visit the HSDB record page.

At the present time, the exact metabolic route and fate of thalidomide is not known in humans. Thalidomide itself does not appear to be hepatically metabolized to any large extent, but appears to undergo non-enzymatic hydrolysis in plasma to multiple metabolites. Thalidomide may be metabolized hepatically by enzymes of the cytochrome P450 enzyme system. The end product of metabolism, phthalic acid, is excreted as a glycine conjugate. In a repeat dose study in which THALOMID™ (thalidomide) 200 mg was administered to 10 healthy females for 18 days, thalidomide displayed similar pharmacokinetic profiles on the first and last day of dosing. This suggests that thalidomide does not induce or inhibit its own metabolism. Route of Elimination: Thalidomide itself has less than 0.7% of the dose excreted in the urine as unchanged drug. Half Life: The mean half-life of elimination ranges from approximately 5 to 7 hours following a single dose and is not altered upon multiple dosing.

Wikipedia

FDA Medication Guides

Thalidomide

CAPSULE;ORAL

CELGENE

03/24/2023

Drug Warnings

/BOXED WARNING/ WARNING: VENOUS THROMBOEMBOLISM. The use of Thalomid (thalidomide) in multiple myeloma results in an increased risk of venous thromboembolism, such as deep venous thrombosis and pulmonary embolism. This risk increases significantly when thalidomide is used in combination with standard chemotherapeutic agents including dexamethasone. In one controlled trial, the rate of venous thromboembolism was 22.5% in patients receiving thalidomide in combination with dexamethasone compared to 4.9% in patients receiving dexamethasone alone (p = 0.002). Patients and physicians are advised to be observant for the signs and symptoms of thromboembolism. Instruct patients to seek medical care if they develop symptoms such as shortness of breath, chest pain, or arm or leg swelling. Consider thromboprophylaxis based on an assessment of individual patients' underlying risk factors.

Use of thalidomide in patients with multiple myeloma is associated with increased risk of venous thromboembolic events (e.g., deep venous thrombosis, pulmonary embolus). Such risk increases substantially when thalidomide is used in combination with standard chemotherapy, including dexamethasone. In a controlled clinical trial, an increased incidence of venous thromboembolic events was observed in patients receiving thalidomide in combination with dexamethasone compared with those receiving dexamethasone alone (22.5 versus 4.9%). Patients and clinicians are advised to watch for signs and symptoms of thromboembolism. Patients should be instructed to notify a clinician if they develop shortness of breath, chest pain, and/or arm or leg swelling.

Thalidomide is known to cause nerve damage that may be permanent. Peripheral neuropathy is a common (> or =10%) and potentially severe adverse reaction of treatment with thalidomide that may be irreversible. Peripheral neuropathy generally occurs following chronic use over a period of months; however, peripheral neuropathy following relatively short-term use has been reported. The correlation with cumulative dose is unclear. Symptoms may occur some time after thalidomide treatment has been stopped and may resolve slowly or not at all.

For more Drug Warnings (Complete) data for THALIDOMIDE (36 total), please visit the HSDB record page.

Biological Half Life

... The pharmacokinetics and hemodynamic effects of two oral doses of thalidomide (100 and 200 mg) were investigated, using a randomized two period crossover design, in a group of asymptomatic male HIV seropositive subjects. Thalidomide pharmacokinetics were linear at the doses studied, and were best described by a one compartment model with first order absorption and elimination processes. The drug was rapidly absorbed with a mean absorption half life of 0.95 hr (range 0.16-2.49 hr) and 1.19 hr (0.33-3.53 hr) after 100 and 200 mg doses, respectively. The corresponding Cmax values were 1.15 +/-0.24 ug/mL (100 mg) and 1.92 +/- 0.47- ug/mL (200 mg; p<0.001) which were achieved (Tmax) at 2.5 +/-1.5 hr and 3.3 +/-1.4 hr, respectively. Plasma concn of thalidomide declined thereafter, in a log linear manner, with elimination half lives of 4.6+/-1.2 hr (100 mg) and 5.3+/-2.2 hr -(200 mg). The apparent volumes of distribution (Vdss/F) were 69.9+/-1.56 L (100 mg) and 82.7+/-34.9 L (200 mg) while total body clearances (C1F) were 10.4+/-2.1 and 10.8+/- 1.7 L/hr, respectively. ...

The mean elimination half-life of thalidomide following a single 200-mg oral dose ranges from 3-6.7 hours and the elimination half-life appears to be similar following multiple doses of the drug. In a study in healthy adults who received a single 50-, 200-, or 400-mg oral dose of the drug, the mean elimination half-life of thalidomide was 5.5, 5.5, or 7.3 hours, respectively. The mean elimination half-life of thalidomide was 6.9 hours in adults with leprosy who received a single 400-mg oral dose and 4.6-6.5 hours in HIV-infected adults who received a single 100- to 300-mg dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

Enantioseparation of thalidomide and its hydroxylated metabolites using capillary electrophoresis with various cyclodextrins and their combinations of chiral buffer additives.

Investigation of the in vitro biotransformation of R-(+)-thalidomide by high performance liquid chromatography (HPLC), nano-HPLC, Capillary electrochromatography and HPLC-atmospheric pressure chemical ionization mass spectrometry.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Because of the potential for additive effects, drugs known to be associated with peripheral neuropathy (e.g., certain antiretroviral agents (e.g., didanosine), certain antineoplastic agents (e.g., paclitaxel; platinum-containing drugs such as cisplatin; vinca alkaloids such as vincristine)) should be used with caution in patients receiving thalidomide.

Use of these medications /carbamazepine or griseofulvin or human immunodeficiency virus (HIV)-protease inhibitors or rifabutin or rifampin/ with hormonal contraceptive agents may reduce the effectiveness of the contraception; women requiring treatment with one or more of these medications must abstain from heterosexual intercourse or use two other effective or highly effective methods of contraception.

Erythropoietic agents, or other agents that may increase the risk of thromboembolism, such as estrogen containing therapies, should be used with caution in multiple myeloma patients receiving thalidomide with dexamethasone.

For more Interactions (Complete) data for THALIDOMIDE (17 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Systematic thermodynamic analysis of apremilast polymorphs via solubility measurement with modeling: Mechanism evaluation through molecular simulation

Qi Zhang, Ang Li, Yizhen Yan, Yanyang Wu, Xiangyang ZhangPMID: 34314840 DOI: 10.1016/j.ejps.2021.105958

Abstract

The polymorphism of apremilast has been investigated. Two polymorphs have been identified and characterized by differential scanning calorimeter, fourier transform infrared spectroscopy, and powder X-ray diffractometer. Solubilities of apremilast forms B and E in three binary solvents of methanol-water, acetonitrile-water, and acetonitrile-methanol have been measured using the static method at a temperature ranging from 288.15 K to 328.15 K under standard atmospheric pressure. Subsequently, the solubility data have been analyzed using the Wilson, NRTL, and UNIQUAC thermodynamic models, respectively. Furthermore, the Gibbs energy of solution and the radial distribution function have been calculated using the molecular simulation method to evaluate the dissolution mechanism. The Gibbs energy of solution reveals that the rank of solute-solvent interaction correlated well with solubility order in binary solvent mixtures, and the radial distribution function indicates that weakening of solvent-solvent interaction led to an increase in solubility.Long-time remission of laryngeal Rosai-Dorfman disease with thalidomide: a report of three cases

Chong Wei, Dao-Bin ZhouPMID: 34348601 DOI: 10.1080/16078454.2021.1941552

Abstract

Rosai-Dorfman disease (RDD) is a benign and rare non-Langerhans cell histiocytic proliferative disorder. Laryngeal involvement is an unusual site of extranodal involvement of RDD. Laryngeal RDD can cause life-threatening airway obstruction that requires effective control of the disease. In this study, we report three cases of laryngeal RDD with excellent and durable responses to thalidomide.Patient 1 was a 39-year-old male who presented with a two-year history of nasal obstruction. Patient 2 was a 26-year-old woman who presented complaining of a hoarse voice for one year. Patient 3 was a 24-year-old man who presented with complaints of a hoarse voice and progressing dyspnea for five months. Electronic laryngoscopy revealed submucous nodular lesions in the nasal cavity, nasopharynx, and larynx of the three patients. Biopsy of the lesions showed large histiocytes with abundant pale cytoplasm which were S-100 and CD68 positive consistent with RDD.

Before thalidomide treatment, patient 1 received chemotherapy and six times surgical excision due to the recurrence of laryngeal lesions. Patient 2 failed steroid treatment. Patient 3 underwent an emergency tracheostomy due to airway obstruction. All three patients then received thalidomide 100 mg/d treatment and achieved satisfactory and durable responses with the longest follow-up of 45 months.

Thalidomide may induce long-term remission in laryngeal RDD.

Efficacy and Safety of Thalidomide in Patients With Transfusion-Dependent Thalassemia

Jagdish Chandra, Nupur Parakh, Sidharth, Neha Singh, Sunita Sharma, Manish Goel, Harish PemdePMID: 34315832 DOI:

Abstract

To assess the efficacy and safety of thalidomide in children with transfusion-dependent thalassemia.This prospective, single center, open-label study enrolled children aged 12-18 years, and who received thalidomide for a duration of 6 months at a starting dose of 2-3 mg/kg/day. Efficacy was assessed by reduction in transfusion requirement and rate of fall of hemoglobin. Efficacy was classified as major, moderate and minimal/no response depending on the reduction in transfusion requirement. Safety was assessed by adverse effects related to thalidomide.

37 children [mean (SD) age, 14.7 (1.8) years were included. Rate of fall of hemoglobin reduced from a mean of 1.0 (0.24) g/week pre-thalidomide therapy to 0.58 (0.26) g/week after 6 months of thalidomide (P<0.001). 19 children (51.3%) had major response and 12 (32.4%) had moderate response. In 13.5% and 32.4% children response was observed within the first and second month of therapy, respectively. 15 (40.5%) children remained transfusion - free for a median (IQR) time of 6 (3-10) weeks of thalidomide therapy. Mean serum ferritin (SD) decreased from 1758.9 (835.1) to 1549.6(1016.9) (P<0.001). Mean HbF (SD) showed an increase from 2.95(2.6) to 49.2(33.3) (P<0.001). In 32 children, 47 adverse events were observed. Common adverse events were constipation and neutropenia (mostly mild).

Thalidomide resulted in major/moderate response in majority of children with transfusion-dependent thalassemia with satisfactory adverse effect profile.

Application of Ultrasound in the Assessment of Oligoarticular Psoriatic Arthritis Subset: Results from Patients Treated with Apremilast

Ramona Lucchetti, Fulvia Ceccarelli, Enrica Cipriano, Carlo Perricone, Francesca Romana Spinelli, Cristiano Alessandri, Fabrizio ContiPMID: 34251122 DOI:

Abstract

Psoriatic arthritis (PsA) is an inflammatory rheumatic disease characterized by different phenotypes in terms of joint involvement. The so-called oligoarticular pattern involves fewer than five active joints at a different time points. The evaluation of disease activity in this subset of patients is an unmet need due to the lack of specific indices able to capture modifications over time.To evaluate the ability of musculoskeletal ultrasound to monitor the response to apremilast treatment in oligoarticular PsA patients.

We evaluated 24 oligoarticular patients (19 women, 5 men; median age 56 years, interquartile range (IQR) 19; median disease duration 5 years, IQR 5.75). All patients were assessed at baseline (T0), and after 6 (T1), 12 (T2), and 24 (T3) weeks. Clinical assessment included evaluation of 66 swollen joints and patient global health assessment. All the patients underwent ultrasound assessment of the clinically involved joints. Synovial effusion/hypertrophy and power Doppler were scored with a semi-quantitative scale (0-3). The total inflammatory score was the sum of the scores.

We found a reduction in the ultrasound inflammatory score at all time points, with a significant improvement at 6 and 12 weeks of treatment compared with baseline: T0 median 8.5 (IQR 5.0); T1 3.5 (3.0); T2 2.0 (3.5); P = 0.01. We observed a significant reduction of patient global health assessment after 24 weeks (T0 median 50 (32.5); T3 40 (57.5); P = 0.01).

Musculoskeletal ultrasound could be useful in the assessment of treatment response in PsA patients with oligoarticular subset.

Enhanced Vasculogenic Capacity Induced by 5-Fluorouracil Chemoresistance in a Gastric Cancer Cell Line

Sara Peri, Alessio Biagioni, Giampaolo Versienti, Elena Andreucci, Fabio Staderini, Giuseppe Barbato, Lisa Giovannelli, Francesco Coratti, Nicola Schiavone, Fabio Cianchi, Laura Papucci, Lucia MagnelliPMID: 34299320 DOI: 10.3390/ijms22147698

Abstract

Chemotherapy is still widely used as a coadjutant in gastric cancer when surgery is not possible or in presence of metastasis. During tumor evolution, gatekeeper mutations provide a selective growth advantage to a subpopulation of cancer cells that become resistant to chemotherapy. When this phenomenon happens, patients experience tumor recurrence and treatment failure. Even if many chemoresistance mechanisms are known, such as expression of ATP-binding cassette (ABC) transporters, aldehyde dehydrogenase (ALDH1) activity and activation of peculiar intracellular signaling pathways, a common and universal marker for chemoresistant cancer cells has not been identified yet. In this study we subjected the gastric cancer cell line AGS to chronic exposure of 5-fluorouracil, cisplatin or paclitaxel, thus selecting cell subpopulations showing resistance to the different drugs. Such cells showed biological changes; among them, we observed that the acquired chemoresistance to 5-fluorouracil induced an endothelial-like phenotype and increased the capacity to form vessel-like structures. We identified the upregulation of thymidine phosphorylase (TYMP), which is one of the most commonly reported mutated genes leading to 5-fluorouracil resistance, as the cause of such enhanced vasculogenic ability.Cyclophosphamide, Thalidomide, and Dexamethasone as Initial Therapy for Patients With Newly Diagnosed Multiple Myeloma in a Middle-Income Country: 7-Year Follow-Up

Jule Vasquez, Rossana Ruiz, Karina Aliaga, Fernando Valencia, Marco Villena, Shirley Quintana, Tatiana Vidaurre, Luis CasanovaPMID: 34297605 DOI: 10.1200/GO.20.00665

Abstract

Major progress has occurred in multiple myeloma (MM) treatment in recent years, but this is not seen in low- and middle-income countries.We retrospectively assessed the efficacy and safety of cyclophosphamide, thalidomide, and dexamethasone (cyclophosphamide 400 mg/m

for 5 days, thalidomide 100 mg once daily, if tolerated, and dexamethasone 40 mg once weekly; in 28-day cycles) in patients with newly diagnosed MM treated at our institution between April 2008 and December 2012. Survival outcomes were estimated by the Kaplan-Meier method.

Fifty-nine patients were found to meet the selection criteria. Median age was 56 years (27-78). Fifty-nine percent (n = 35) were male. International Staging System three was found in 24%. The median number of treatment cycles was 11 (range 4-12). After a median of 81-month follow-up (range 5-138 months), the overall response rate was 69.5%. The complete response and very good partial response were 5% and 32%, respectively. Median progression-free survival (PFS) was 35 months (95% CI, 18 to 41). The 3-year PFS was 47.4% (95% CI, 34.5 to 59.6) and 5-year PFS was 24.9% (95% CI, 14.4 to 36.9). The median of overall survival (OS) was 81 months (95% CI, 33 to not reached). The 3-year OS was 63.4% (95% CI, 49.2 to 74.6), and 5-year OS was 57.5% (95% CI, 43.2 to 69.4). The most common adverse event was neutropenia (grade 3 and 4, 30.5%). Out of 23 patients eligible for stem-cell transplantation, 10 (43.5%) proceeded with autologous transplantation. Treatment-related deaths occurred in four patients (6.7%).

Cyclophosphamide, thalidomide, and dexamethasone achieves good response rates with tolerable toxicity, especially in patients age 65 years or younger representing a feasible approach for patients with MM in low-income health care settings.

Apremilast for genital erosive lichen planus in women (the AP-GELP Study): study protocol for a randomised placebo-controlled clinical trial

Kristin Helene Skullerud, Petter Gjersvik, Are Hugo Pripp, Erik Qvigstad, Anne Lise Ording HelgesenPMID: 34284808 DOI: 10.1186/s13063-021-05428-w

Abstract

Genital erosive lichen planus (GELP) is a genital subtype of lichen planus, a chronic autoimmune inflammatory disease of unknown aetiology. In women, GELP is characterised by painful vulvo-vaginal mucosal erosions and scarring, often resulting in poor sexual health and reduced quality of life. Treatment options are limited and often with little effect. Apremilast, a phosphodiesterase 4-inhibitor, has been shown to have a positive effect on psoriasis and other inflammatory skin diseases. We aim to investigate the effect and safety of peroral apremilast in women with GELP in a randomised placebo-controlled double-blinded clinical trial.We will recruit 42 adult women with characteristic clinical and/or histological features of moderate-to-severe GELP from a specialised vulva clinic in Oslo, Norway. The patients will be randomised 1:1 to either apremilast 30 mg BID (with an initial dose titration on days 1-6) or a placebo for 24 weeks. The concomitant use of topical corticosteroids will be allowed. The primary end point will be the mean GELP score, a clinical scoring system, at week 24 in the apremilast-treated patients versus the placebo-treated patients. The secondary end points will include the mean GELP score improvement from weeks 0 to 24, patient-reported use of topical steroids, the pain score on a visual analogue scale and the number of patients with GELP score improvements at weeks 16 and 24. The Physician Global Assessment , Patient Global Assessment and selected quality of life and sexual function assessments will be recorded at weeks 0, 16 and 24. The exploratory endpoints include description of immunohistochemical changes before and after apremilast therapy, assessed in vulvar or vaginal biopsies at weeks 0 and 24. Regular follow-ups for possible adverse events will be conducted.

The study design is based on experience from studies on apremilast in other inflammatory skin diseases using equivalent apremilast doses for approved indications. The trial may provide evidence for the use of apremilast in women with this burdensome genital dermatosis.

ClinicalTrials.gov

. Registered on 4 September 2018.

3-weekly daratumumab-lenalidomide/pomalidomide-dexamethasone is highly effective in relapsed and refractory multiple myeloma

Chor Sang Chim, Shaji Kumar, Vincent Kai Chung Wong, Cheong Ngai, Yok Lam KwongPMID: 34474661 DOI: 10.1080/16078454.2021.1965737

Abstract

Myeloma relapse remains challenging. Daratumumab (dara) with immunomodulatory agents (IMiD) and dexamethasone (dex) was proven highly effective in relapsed or refractory multiple myeloma (RRMM) in randomized controlled trials. The recommended schedule of dara is weekly for eight doses, followed by 2-weekly for eight doses, and then every 4-weekly thereafter. However, the cost of daratumumab is daunting, precluding widespread and prolonged use in some countries. In this study, we aimed to evaluate the efficacy of using a 3-weekly daratumumab regimen in RRMM.Thirteen RRMM patients were treated with dara-IMiD-dex till maximal response, followed by single-agent IMiD maintenance until disease progression. Dara (every 6 weekly) would be added upon significant biochemical disease progression.

After a median of four daratumumab infusions (range: 3-10), the best responses included complete response (CR) in seven patients (53.8%), very good partial response (VGPR) in four patients (30.8%), and partial response (PR) in two patients (15.4%). The median time to VGPR was four weeks. At 10 months, the overall survival was 90%, and progression-free survival was 54.7%. Two of three patients tested achieved MRD-ve CR. Another patient, who had PET-CT reassessment, showed PET-ve CR.

Despite less frequent daratumumab use, we reported rapid responses with a median time to VGPR of only four weeks, and a response rate of 100% including CR rate of 54%. Despite less frequent daratumumab use, grade ¾ neutropenia remained common with a frequency comparable to that observed in Pollux.

This 3-weekly dara-IMiD-dex regimen preserves a high efficacy with rapid, deep responses including MRD-ve and PET-ve CR, hence a cost-effective regimen.

3,6'-Dithiopomalidomide Ameliorates Hippocampal Neurodegeneration, Microgliosis and Astrogliosis and Improves Cognitive Behaviors in Rats with a Moderate Traumatic Brain Injury

Pen-Sen Huang, Ping-Yen Tsai, Ling-Yu Yang, Daniela Lecca, Weiming Luo, Dong Seok Kim, Barry J Hoffer, Yung-Hsiao Chiang, Nigel H Greig, Jia-Yi WangPMID: 34361041 DOI: 10.3390/ijms22158276